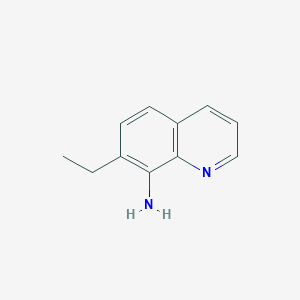

7-Etil-8-quinolinamina

Descripción general

Descripción

7-Ethyl-8-quinolinamine is a versatile substance used in scientific research. It finds applications in various fields like pharmaceuticals, materials science, and catalysis. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of newer classes of 8-quinolinamines has emerged as a successful chemotherapeutic approach. The synthesis of 8-quinolin-amines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates has been reported . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of 7-Ethyl-8-quinolinamine is C11H12N2, and its molecular weight is 172.23 . Quinoline, the base structure of 7-Ethyl-8-quinolinamine, is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The 8-nitroquinolines upon direct ring alkylation via silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in CH3CN and 10% H2SO4 at 80°C produced 2-tert-butyl-5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines .Aplicaciones Científicas De Investigación

Investigación Quimioterapéutica

Las quinolinaminas, incluidos los derivados como la 7-Etil-8-quinolinamina, se han explorado como posibles agentes terapéuticos contra parásitos resistentes a los medicamentos. La síntesis de nuevas clases de 8-quinolinaminas es un enfoque prometedor en este campo .

Descubrimiento de fármacos

El andamiaje de quinolina es crucial en el descubrimiento de fármacos debido a sus versátiles aplicaciones. Sirve como un andamiaje vital para los compuestos líderes en el descubrimiento de fármacos, lo que indica que los derivados como la this compound pueden ser valiosos en este proceso .

Inhibición de COX-2

Los sustituyentes en las posiciones C-7 y C-8 del anillo de quinolina, como en la this compound, han demostrado aumentar la potencia y selectividad inhibitoria de la COX-2. Esto sugiere posibles aplicaciones en el desarrollo de fármacos antiinflamatorios .

Mejora de la lipofilia

Las modificaciones en las posiciones C-7 y C-8 pueden mejorar las propiedades lipofílicas de los derivados de quinolina, lo que es beneficioso para la absorción y distribución de fármacos. Esta propiedad es significativa para el perfil farmacocinético de los fármacos .

Química orgánica sintética

La quinolina y sus derivados son esenciales en la química orgánica sintética para la construcción de moléculas complejas. La presencia del grupo etilo en la posición 7 podría influir en las rutas de reactividad y síntesis .

Aplicaciones industriales

Las quinolinas se utilizan en diversas aplicaciones industriales, posiblemente incluyendo la this compound, debido a sus propiedades químicas que pueden adaptarse para usos específicos .

Química medicinal

Las características estructurales de las quinolinaminas las hacen adecuadas para la investigación en química medicinal, donde se pueden modificar para producir compuestos con las actividades biológicas deseadas .

Optimización de compuestos líderes

En el proceso de optimización de compuestos líderes para el desarrollo de fármacos, los derivados como la this compound pueden modificarse para mejorar sus propiedades farmacológicas, como la potencia, la selectividad y el perfil de seguridad .

Mecanismo De Acción

Target of Action

It is known that 8-quinolinamines, a class of compounds to which 7-ethyl-8-quinolinamine belongs, have shown potent in vitro antimalarial activity . This suggests that the compound may target Plasmodium species, the parasites responsible for malaria.

Mode of Action

It is known that 8-quinolinamines can interfere with the life cycle of the plasmodium parasites , which could be a potential mode of action for 7-Ethyl-8-quinolinamine.

Safety and Hazards

Direcciones Futuras

The synthesis of newer classes of 8-quinolinamines has emerged as a successful chemotherapeutic approach. The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice . Therefore, 7-Ethyl-8-quinolinamine and its analogues are a promising structural class of compounds as antiparasitic and antimicrobials .

Análisis Bioquímico

Biochemical Properties

7-Ethyl-8-quinolinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . Additionally, 7-Ethyl-8-quinolinamine interacts with amino acid conjugates, enhancing its broad-spectrum anti-infective properties . These interactions are crucial for its function as an antiparasitic and antimicrobial agent.

Cellular Effects

7-Ethyl-8-quinolinamine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits antimalarial activity by targeting the Plasmodium species, leading to the inhibition of parasite growth and replication . Moreover, 7-Ethyl-8-quinolinamine has shown promising antifungal and antibacterial activities, impacting the cellular functions of pathogens such as Candida albicans and Staphylococcus aureus .

Molecular Mechanism

The molecular mechanism of 7-Ethyl-8-quinolinamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of enzymes involved in the metabolic pathways of parasites and microbes . By binding to specific targets, 7-Ethyl-8-quinolinamine disrupts essential biochemical processes, leading to the inhibition of pathogen growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Ethyl-8-quinolinamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 7-Ethyl-8-quinolinamine maintains its stability under various conditions, ensuring its efficacy in prolonged experiments . Additionally, long-term exposure to 7-Ethyl-8-quinolinamine has demonstrated sustained antiparasitic and antimicrobial activities, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 7-Ethyl-8-quinolinamine vary with different dosages in animal models. Studies have shown that at lower doses, it effectively inhibits the growth of drug-sensitive and multidrug-resistant Plasmodium species . At higher doses, 7-Ethyl-8-quinolinamine may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use .

Metabolic Pathways

7-Ethyl-8-quinolinamine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. It has been shown to affect metabolic flux and metabolite levels in pathogens, disrupting their biochemical processes . These interactions are crucial for its antiparasitic and antimicrobial activities.

Transport and Distribution

The transport and distribution of 7-Ethyl-8-quinolinamine within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its efficacy . Understanding the transport mechanisms of 7-Ethyl-8-quinolinamine is essential for optimizing its therapeutic potential.

Subcellular Localization

7-Ethyl-8-quinolinamine exhibits specific subcellular localization, which influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent inhibition of pathogen growth.

Propiedades

IUPAC Name |

7-ethylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-8-5-6-9-4-3-7-13-11(9)10(8)12/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCIGPTZVJDCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

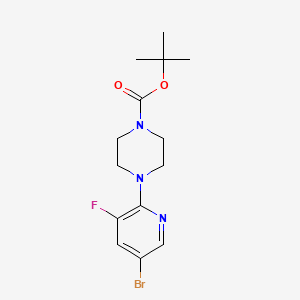

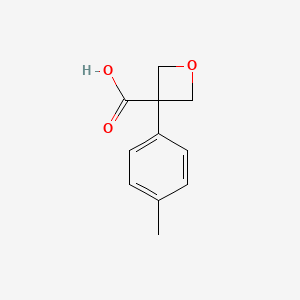

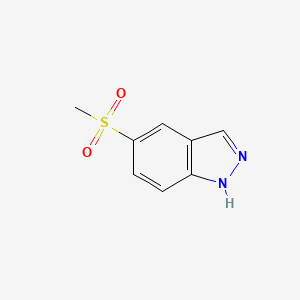

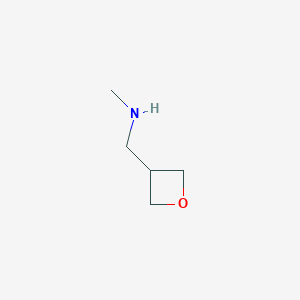

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

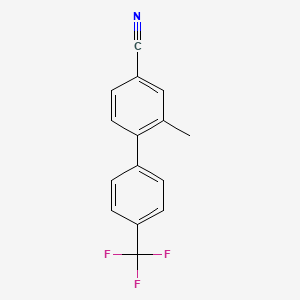

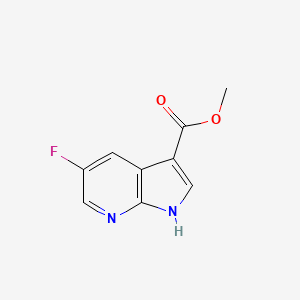

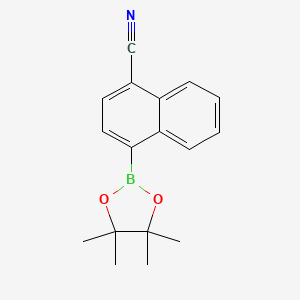

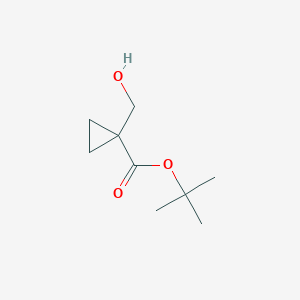

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)

![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)

![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)